![molecular formula C18H15BrN2O2S B2528617 (E)-4-acetyl-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865544-34-9](/img/structure/B2528617.png)
(E)-4-acetyl-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The compound contains a benzothiazole core, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The thiazole ring contains a sulfur atom and a nitrogen atom .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of electron-rich nitrogen and sulfur atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For benzothiazoles, these can include a high degree of aromaticity and planarity, as well as the ability to participate in hydrogen bonding .Scientific Research Applications
Antioxidant Activity
- Research : Studies have investigated the antioxidant potential of this compound. It has been evaluated using assays such as total antioxidant capacity, free radical scavenging, and metal chelating activity . Some synthesized derivatives have demonstrated more effective antioxidant activity compared to standard compounds.
Antibacterial Activity
- Research : In vitro antibacterial tests have been conducted using this compound against both gram-positive and gram-negative bacteria. Comparisons were made with control drugs .
Indole Synthesis via Palladium-Catalyzed Cyclization
- Research : A related compound, N-(2-allylphenyl)benzamide, has been used in the synthesis of substituted N-benzoylindole via Pd(II)-catalyzed C–H functionalization. This method offers broad substrate scope and high selectivity for N-benzoylindole over other products .
Anti-HIV Activity
- Research : Derivatives of this compound have been screened for anti-HIV activity. Notably, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N-(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were evaluated .
Potential Drug Intermediates
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-acetyl-N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2S/c1-3-21-15-9-8-14(19)10-16(15)24-18(21)20-17(23)13-6-4-12(5-7-13)11(2)22/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCGLDMJLVCWPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-acetyl-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide |
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